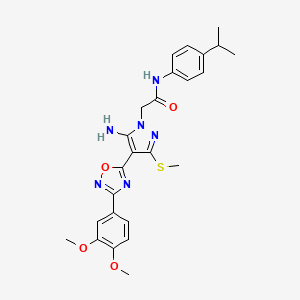

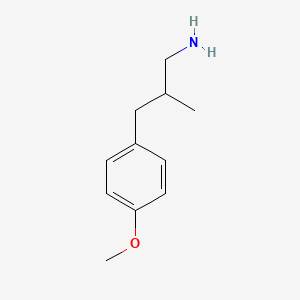

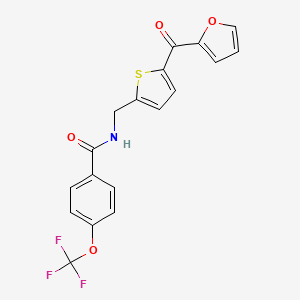

![molecular formula C9H10ClN3 B2415011 ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine CAS No. 944896-39-3](/img/structure/B2415011.png)

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine, also known as CMPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CMPA is a member of the imidazo[1,2-a]pyridine family and has a molecular weight of 215.69 g/mol.

Scientific Research Applications

Phosphorescence Properties and Acid-Base Vapor Stimulation : Novel positional isomers of chloroimidazo[1,2-a]pyridine derivatives exhibit different phosphorescent colors and quantum yields. These isomers also show reversible phosphorescent color switching in response to acid-base vapor stimuli, indicating potential applications in developing dynamic functional materials (Li & Yong, 2019).

Coordination Polymers and Supramolecular Frameworks : A new ligand, derived from chloroimidazo[1,2-a]pyridine, was used to construct coordination polymers with different dimensionalities. The polymers show varying properties due to the solvent types or ligand substituent groups, suggesting applications in material science (Yin et al., 2021).

Synthesis of Aroylthioureas : Aroylthioureas containing chloroimidazo[1,2-a]pyridine moiety were synthesized, showing some fungicidal and plant growth regulative activity. This indicates their potential in agricultural chemistry (Liu Chang-chun, 2013).

Organic Fluorophore Structures : A Hofmann reaction was developed for constructing various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. This method provides a feasible platform for developing novel organic fluorophore structures, indicating applications in fluorescence and photocatalysis (Gao et al., 2020).

Fluorescent Molecular Rotor Studies : Synthesized fluorescent molecular rotors (FMRs) based on chloroimidazo[1,2-a]pyridine-3-carbaldehyde demonstrate significant viscosity sensitivity. These FMRs can be useful in sensing applications due to their enhanced emission intensity in viscous environments (Jadhav & Sekar, 2017).

Butadiene Polymerization : Mixed-ligand cobalt complexes involving chloroimidazo[1,2-a]pyridine derivatives were applied in high cis-1,4-selective butadiene polymerization. This research suggests applications in the field of polymer chemistry and material science (Liu et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit the flt3-itd and bcr-abl pathways, which play crucial roles in cell proliferation and survival .

Result of Action

Inhibition of the flt3-itd and bcr-abl pathways by similar compounds can lead to decreased cell proliferation and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine . These factors can include pH, temperature, and the presence of other compounds.

properties

IUPAC Name |

1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-11-4-8-5-12-9-3-2-7(10)6-13(8)9/h2-3,5-6,11H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOZEVGYAAYVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C2N1C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |

CAS RN |

944896-39-3 |

Source

|

| Record name | ({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide](/img/structure/B2414928.png)

![1-(3,5-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2414929.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(((2-methylphenyl)methyl)amino)formamide](/img/structure/B2414949.png)

![4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B2414951.png)